Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOYQWROZVTJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441731 | |
| Record name | Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6562-74-9 | |
| Record name | Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyridine-N-Oxide Derivatives
Metal-Free Cyclization Strategy
A foundational method for constructing the furo[2,3-b]pyridine core involves the cyclization of pyridine-N-oxide derivatives under mild, metal-free conditions. This approach utilizes ethyl glyoxylate as a carbonyl source, enabling the formation of the fused furan ring. The reaction proceeds via a nucleophilic attack at the C3 position of the pyridine-N-oxide, followed by intramolecular cyclization to yield the ethyl carboxylate moiety. Typical conditions involve dichloromethane as a solvent at 0–25°C, achieving yields of 70–85% for analogous structures.
Optimization of Cyclization Parameters
Key variables influencing cyclization efficiency include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate ring closure but may promote side reactions.
- Temperature gradient : Gradual warming from 0°C to room temperature improves regioselectivity.
- Substituent effects : Electron-donating groups at the pyridine C5 position enhance cyclization rates by stabilizing transition-state charges.
Mitsunobu Reaction-Based Annulation
Two-Step Synthesis from α-Cyanoketones
A modified Mitsunobu protocol enables the synthesis of ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate precursors. The process involves:
- Vinyl ether formation : Reaction of α-cyanoketones with ethyl glyoxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- Cyclization : Treatment with sodium hydride (NaH) in DMF induces ring closure, yielding the aminofuropyridine framework.
Table 1: Mitsunobu Reaction Conditions and Yields
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DEAD, PPh₃, α-cyanoketone | THF | 12 | 65–78 |
| 2 | NaH (60% dispersion), DMF | DMF | 4 | 82–91 |
This method is particularly effective for introducing alkyl and aryl substituents at the C5 position, though sterically hindered substrates require extended reaction times.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Intermediate Functionalization
Industrial routes often employ palladium-catalyzed cross-coupling to assemble advanced intermediates. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes Suzuki coupling with aryl halides in 1,4-dioxane/water (4:1) at 80°C. While this step primarily generates piperidine-carboxylate intermediates, subsequent oxidation and cyclization yield the target compound.
Industrial-Scale Production Methods
High-Throughput Continuous Flow Reactors
Bench-scale synthesis is scaled industrially using continuous flow systems with the following advantages:
- Enhanced heat transfer : Mitigates exothermic side reactions during cyclization.
- In-line purification : Integrated silica cartridges remove unreacted starting materials.
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor volume | 50 L |
| Temperature | 25–30°C |
| Residence time | 45 min |
| Annual output | 150–200 kg |
Purification Protocols
Final purification involves:
- Solvent extraction : Ethyl acetate/water partitioning removes polar impurities.
- Recrystallization : Methanol/water (7:3) yields 99.5% pure product.
- Chromatography : Reserved for pharmaceutical-grade material (≥99.9% purity).
Comparative Analysis of Preparation Methods
Yield and Scalability Trade-Offs
| Method | Max Yield (%) | Scalability | Metal Use |
|---|---|---|---|
| Metal-free cyclization | 85 | Moderate | None |
| Mitsunobu annulation | 91 | Low | None |
| Pd-catalyzed coupling | 78 | High | Required |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Ester Variations
Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is closely related to derivatives with variations in substituent positions or ester groups:
- Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 371943-09-8, Similarity: 0.93): The bulkier isopentyl ester may influence solubility and steric hindrance in catalytic reactions compared to the ethyl ester .
- Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate (CAS 801228-39-7, Similarity: 0.87): Additional methyl groups at positions 4 and 6 enhance hydrophobicity, which could impact bioavailability in pharmacological contexts .
Table 1: Key Structural Analogs and Properties
| Compound Name | CAS Number | Similarity | Key Substituents | Potential Impact on Properties |
|---|---|---|---|---|
| This compound | 6562-74-9 | 1.00 | -NH2 (C5), -COOEt (C2) | Baseline reactivity and solubility |
| Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | 371945-06-1 | 0.98 | -NH2 (C3), -COOEt (C2) | Altered electronic density at C3 vs. C5 |
| Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | 371943-09-8 | 0.93 | -NH2 (C3), -COOIsopentyl (C2) | Increased steric hindrance |
Heterocyclic Analogs: Furan vs. Thiophene Systems
Replacing the furan ring with thiophene yields thieno[2,3-b]pyridine derivatives, which exhibit distinct electronic properties:
- Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d): The thiophene core enhances electron-withdrawing effects compared to furan, influencing interactions in catalytic or biological systems (e.g., anticancer activity) .
Functional Group Modifications: Amino vs. Hydroxy/Nitro/Bromo Groups
- Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (23): The nitro group at C5 (vs. amino) is strongly electron-withdrawing, making this compound more reactive in reduction or displacement reactions .
- Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) : Bromine enhances electrophilicity at C5, while the hydroxy group at C3 enables hydrogen bonding, useful in crystal engineering or metal coordination .
Table 2: Functional Group Comparisons
Biological Activity
Overview
Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by a fused furan and pyridine ring system. This unique structure imparts significant biological properties, making it a subject of interest in medicinal chemistry. The compound is investigated for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
The compound can be synthesized through multi-step organic reactions involving cyclization of specific precursors. Typical methods include:
- Cyclization under controlled conditions : This method ensures high yield and purity.
- Use of high-throughput reactors : Optimizes reaction conditions for industrial production.
Common Reactions
This compound can undergo various reactions such as:
- Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Nucleophilic substitution with halogens or amines under various conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the furo[2,3-b]pyridine ring interacts with hydrophobic pockets in proteins. This modulation can lead to various biological effects, including:
- Inhibition of enzyme activity
- Alteration of signal transduction pathways
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
A comparative analysis of the compound's anticancer effects against standard treatments revealed promising results.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| This compound | 30 | >200 | 6.7 |
| Ethosuximide (reference) | 155 | 520 | 3.4 |
The protective index indicates a favorable therapeutic window compared to established treatments like ethosuximide.
Case Studies
- Neurotropic Activity : A study evaluated the neurotropic effects of various derivatives of furo[2,3-b]pyridines, including this compound. Results indicated significant anticonvulsant activity in animal models, outperforming some conventional drugs like ethosuximide in certain tests .
- Antitumor Studies : In vitro studies on human cancer cell lines demonstrated that the compound could effectively inhibit tumor growth and induce apoptosis at specific concentrations .
Q & A
What are the common synthetic routes for Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
Basic:
The synthesis typically involves cyclization of precursors like 5-aminopyridine derivatives with ethyl furoate. A widely cited method starts with nucleophilic substitution of Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate using sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) to introduce the amino group .
Advanced:
Optimization requires balancing temperature, solvent polarity, and catalyst selection. For example, phosphorus oxychloride as a dehydrating agent enhances cyclization efficiency. Conflicting reports on yields (60–90%) suggest sensitivity to precursor purity; rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
How does the amino group at the 5-position influence the compound’s reactivity in medicinal chemistry applications?
Basic:
The amino group enhances nucleophilicity, enabling conjugation with electrophilic moieties (e.g., acylating agents) to generate prodrugs or targeted inhibitors. Its presence also improves solubility in aqueous buffers, facilitating biological assays .
Advanced:
In kinase inhibition studies, the amino group participates in hydrogen bonding with ATP-binding pockets, as observed in FGFR (fibroblast growth factor receptor) inhibitors. Comparative studies with halogenated analogs (e.g., 5-chloro derivatives) show reduced IC₅₀ values (0.36 µM vs. >10 µM), highlighting its role in binding affinity .
What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
Basic:
Standard techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- HRMS : For molecular weight validation (theoretical [M+H]⁺ = 237.08) .
Advanced:
For crystallographic resolution, SHELXL is preferred for small-molecule refinement. ORTEP-3 aids in visualizing thermal ellipsoids, critical for distinguishing positional disorder in the furopyridine ring . Discrepancies in reported melting points (e.g., 145–152°C) may arise from polymorphism; DSC (differential scanning calorimetry) is advised for phase analysis .
How do structural analogs of this compound compare in biological activity?
Advanced:
| Compound | Modification | Biological Activity |
|---|---|---|
| Ethyl 5-fluoro-pyrrolo[2,3-b]pyridine-2-carboxylate | Fluorine at C5 | FGFR inhibition (IC₅₀ = 1.2 µM) |
| Ethyl 5-bromo-pyrrolo[2,3-b]pyridine-2-carboxylate | Bromine at C5 | Anticancer cytotoxicity (IC₅₀ <10 µM) |
| Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | Thieno vs. furo ring | Enhanced solubility but reduced kinase selectivity |
The furo[2,3-b]pyridine scaffold exhibits superior metabolic stability over thieno analogs due to reduced oxidative metabolism .
What strategies address contradictions in reported synthetic yields or biological data?
Advanced:
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states to identify rate-limiting steps in low-yield syntheses .
- Dose-Response Reproducibility : For conflicting IC₅₀ values, standardized assays (e.g., CellTiter-Glo®) across multiple cell lines (e.g., HeLa, MCF-7) are recommended .
- Metabolic Profiling : LC-MS/MS screens for metabolite interference, particularly deamination or ester hydrolysis, which may explain variability in bioactivity .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced:
- Purification Bottlenecks : Recrystallization from CH₂Cl₂/EtOH (2:1) achieves >95% purity but requires slow cooling (0.5°C/min) to avoid oiling out .
- Amination Side Reactions : Competing Buchwald-Hartwig coupling can occur; using Pd(OAc)₂/Xantphos with excess NH₃ suppresses byproduct formation .
How is this compound utilized in material science applications?
Advanced:
The fused furopyridine system exhibits π-conjugation, enabling applications in:
- OLEDs : As an electron-transport layer (ETL) with λₑₘ = 420–450 nm .
- Metal-Organic Frameworks (MOFs) : Coordination with Cu(II) nodes forms porous networks (BET surface area >800 m²/g) for gas storage .
What are the best practices for storing and handling this compound?
Basic:
- Store under argon at –20°C to prevent hydrolysis of the ester group.
- Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
